N-2,1,3-benzothiadiazol-4-yl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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Description
N-2,1,3-benzothiadiazol-4-yl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C11H10N6OS2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.03575131 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that 2,1,3-benzothiadiazole (bt) and its derivatives are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
The bt core and its derivatives can usually improve the electronic properties of the resulting organic materials due to their strong electron-withdrawing ability .
Biochemical Pathways
Bt and its derivatives are known to play a significant role in the development of photoluminescent compounds and the construction of various organic electronic devices .
Pharmacokinetics
The molecular formula of the compound is c18h16n6os2, and it has an average mass of 396489 Da . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known that bt and its derivatives can improve the electronic properties of organic materials, which can be beneficial in the development of various organic electronic devices .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS2/c1-17-6-12-14-11(17)19-5-9(18)13-7-3-2-4-8-10(7)16-20-15-8/h2-4,6H,5H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUYZRQXWDBSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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